BenchChemオンラインストアへようこそ!

L-764406

PPARγ partial agonism SPPARM transcriptional repression

L-764406 is the gold-standard tool for differentiating full vs. partial PPARγ agonism. It is a non-TZD, covalent, and irreversible ligand with ~25% maximal transcriptional activity, strictly selective for PPARγ. This unique pharmacological fingerprint—covalent Cys³¹³ binding, low efficacy, and isoform selectivity—is not replicated by any other commercially available PPARγ ligand. Ideal for benchmarking SPPARMs and structural studies.

Molecular Formula C15H11ClN2O2S
Molecular Weight 318.8 g/mol
Cat. No. B1674088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-764406
SynonymsL 764406
L-764406
L764406
Molecular FormulaC15H11ClN2O2S
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3N=C2Cl
InChIInChI=1S/C15H11ClN2O2S/c16-15-14(17-12-8-4-5-9-13(12)18-15)10-21(19,20)11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyAMNQYONRCBZMGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L‑764406: The First‑in‑Class, Covalent, Non‑TZD Partial Agonist of PPARγ for Studying Nuclear Receptor Pharmacology


L‑764406 (2‑(benzenesulfonylmethyl)‑3‑chloroquinoxaline, CAS 227002‑04‑2) is a non‑thiazolidinedione (non‑TZD) ligand that functions as a partial agonist of human peroxisome proliferator‑activated receptor gamma (PPARγ) [REFS‑1]. It was identified as a potent PPARγ ligand with an apparent binding IC₅₀ of 70 nM and is distinguished by its covalent, irreversible binding to a specific cysteine residue (Cys³¹³) within helix 3 of the receptor’s ligand‑binding domain [REFS‑2]. As the first described partial agonist for PPARγ, L‑764406 remains a critical tool compound for dissecting PPARγ signaling, differentiating full versus partial activation, and studying the structural basis of ligand‑receptor covalent engagement [REFS‑3].

Why Rosiglitazone, Pioglitazone, or Other PPARγ Modulators Cannot Substitute for L‑764406 in Mechanistic Studies


Generic substitution with a full‑agonist thiazolidinedione (TZD) (e.g., rosiglitazone, pioglitazone) or another non‑TZD partial agonist is scientifically invalid for experiments requiring a covalent, irreversible, and uniquely low‑efficacy PPARγ probe. L‑764406 achieves only ~25% of the transcriptional activity of a full agonist [REFS‑1] and binds covalently to Cys³¹³ in PPARγ, a binding mode absent in both TZDs and other reversible partial agonists (e.g., balaglitazone, INT131) [REFS‑2]. Furthermore, L‑764406 exhibits strict PPARγ selectivity, showing no functional activity on PPARα or PPARδ, whereas pioglitazone demonstrates off‑target PPARα activation [REFS‑3]. These properties—covalent binding, low intrinsic efficacy, and rigid isoform selectivity—collectively define a unique pharmacological fingerprint that is not replicated by any other commercially available PPARγ ligand [REFS‑4].

Quantitative Differentiation of L‑764406: Binding, Efficacy, and Selectivity Data Versus Standard Comparators


Transcriptional Efficacy: L‑764406 Achieves Only ~25% of Full PPARγ Agonist Activity

In a standardized cell‑based transcriptional activity assay, L‑764406 exhibits only ~25% of the activity of a reference full PPARγ agonist [REFS‑1]. This is in stark contrast to rosiglitazone, which achieves 100% maximal transcriptional activation with an EC₅₀ of 40 nM in a comparable U‑2OS cell transactivation assay [REFS‑2]. The low intrinsic efficacy of L‑764406 (~25%) is a critical determinant of its partial agonist profile, predicting reduced adipogenic potential and a milder side‑effect signature compared to full agonists [REFS‑3].

PPARγ partial agonism SPPARM transcriptional repression adipogenesis

Covalent, Irreversible Binding to Cys³¹³: A Unique Molecular Engagement

L‑764406 binds covalently to Cys³¹³ in helix 3 of the PPARγ ligand‑binding domain [REFS‑1]. This was demonstrated by a molecular weight shift of a tryptic PPARγ LBD peptide observed via mass spectrometry [REFS‑2]. In contrast, rosiglitazone and pioglitazone are reversible, non‑covalent ligands. Structurally related analogs of L‑764406 lacking the capacity for covalent interaction fail to displace [³H]TZD from PPARγ, confirming that the covalent mechanism is essential for its binding [REFS‑3]. The irreversible nature of this interaction ensures sustained receptor occupancy and distinct conformational dynamics compared to reversible partial agonists like balaglitazone or INT131 [REFS‑4].

covalent ligand irreversible inhibitor PPARγ cysteine 313 mass spectrometry

Strict Isoform Selectivity: No Functional Activity on PPARα or PPARδ

In chimeric receptor assays, L‑764406 exhibited no functional activity in cells transfected with PPARα or PPARδ ligand‑binding domains, demonstrating strict selectivity for PPARγ [REFS‑1]. In contrast, pioglitazone has been shown to activate PPARα in a concentration‑dependent manner, introducing potential off‑target effects in experimental systems [REFS‑2]. This absolute isoform selectivity makes L‑764406 a cleaner probe for dissecting PPARγ‑specific signaling pathways without confounding contributions from PPARα or PPARδ.

PPAR isoform selectivity off‑target activity nuclear receptor panel

Reduced Cofactor Recruitment: Decreased CBP Interaction Versus Full Agonists

L‑764406 exhibits decreased recruitment of the coactivator CBP (CREB‑binding protein) compared to full PPARγ agonists [REFS‑1]. This differential cofactor engagement profile is a hallmark of selective PPARγ modulators (SPPARMs) and contributes to the partial agonist activity of L‑764406. In contrast, full agonists like rosiglitazone recruit a broader panel of coactivators (e.g., SRC1, TIF2) with higher efficiency [REFS‑2]. The impaired CBP recruitment by L‑764406 is consistent with its low transcriptional efficacy (~25%) and predicts a reduced adipogenic response [REFS‑3].

coactivator recruitment CBP transcriptional regulation SPPARM

Validated Research Applications for L‑764406 Based on its Unique Partial Agonist Profile


Differentiating Full versus Partial PPARγ Activation in Adipogenesis and Metabolic Gene Expression Studies

L‑764406 is the gold‑standard tool for experiments designed to compare the transcriptional and phenotypic outcomes of full (e.g., rosiglitazone) versus partial PPARγ agonism. Its ~25% maximal transcriptional activity allows researchers to establish a clear dose‑response relationship for partial activation and to identify gene sets that are sensitive to low‑efficacy stimulation [REFS‑1]. This is particularly valuable in 3T3‑L1 adipocyte differentiation assays, where L‑764406 induces aP2 expression to a lesser extent than full agonists, enabling the dissection of adipogenic pathways [REFS‑2].

Investigating the Functional Consequences of Covalent, Irreversible PPARγ Engagement

The covalent binding of L‑764406 to Cys³¹³ offers a unique chemical biology tool for studying irreversible target occupancy and its downstream effects. In washout‑resistant binding assays, L‑764406 maintains receptor occupancy after removal of free ligand, a property not shared by reversible TZDs [REFS‑3]. This feature is essential for experiments requiring sustained PPARγ inhibition or for mapping the kinetics of receptor turnover and resynthesis.

Elucidating the Structural Basis of Partial Agonism and Cofactor Recruitment

L‑764406’s decreased recruitment of the coactivator CBP and its distinct conformational effects on the PPARγ LBD make it a critical reference compound for structural biology and molecular pharmacology studies. Researchers utilize L‑764406 to understand how ligand‑induced conformational changes in helix 3 (specifically involving Cys³¹³) dictate the differential recruitment of coactivators and corepressors, thereby controlling the magnitude of transcriptional output [REFS‑4].

Serving as a Benchmark in the Development of Novel SPPARMs

In drug discovery programs aimed at identifying next‑generation selective PPARγ modulators (SPPARMs) with improved therapeutic indices, L‑764406 is an essential benchmarking compound. Its well‑characterized profile—low efficacy (~25%), covalent binding, and strict PPARγ selectivity—provides a reference point for evaluating the potency, efficacy, and safety margin of new chemical entities in preclinical assays [REFS‑5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-764406

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.